BGT-226 maleate is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway, specifically PI3K isoforms alpha, beta, and gamma []. This pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers [].
BGT-226 maleate inhibits the activity of PI3K enzymes by binding to their ATP-binding pockets, thereby preventing the phosphorylation of downstream signaling molecules like AKT and mTOR []. This disrupts the PI3K/AKT/mTOR signaling cascade, leading to the suppression of cell growth and proliferation, and the induction of apoptosis (programmed cell death) [].
BGT-226 maleate has demonstrated promising anti-tumor activity in various preclinical models of cancer, including breast, lung, colon, and pancreatic cancers [, , ]. Studies have shown that BGT-226 maleate can inhibit tumor cell growth, induce apoptosis, and suppress tumor angiogenesis (the formation of new blood vessels that supply tumors) [, ].